Pentane, 1-(ethenylseleno)-
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Overview
Description
Pentane, 1-(ethenylseleno)- is an organic compound characterized by the presence of a pentane backbone with an ethenylseleno group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentane, 1-(ethenylseleno)- typically involves the reaction of pentane derivatives with ethenylselenium reagents. One common method is the addition of ethenylselenium chloride to pentane in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of Pentane, 1-(ethenylseleno)- may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pentane, 1-(ethenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the ethenylseleno group to a selenol or selenide.
Substitution: The ethenyl group can participate in substitution reactions, where other functional groups replace the ethenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenols and selenides.
Substitution: Various substituted pentane derivatives depending on the substituent introduced.
Scientific Research Applications
Pentane, 1-(ethenylseleno)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce selenium-containing functional groups.
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which Pentane, 1-(ethenylseleno)- exerts its effects involves the interaction of the selenium atom with biological molecules. Selenium can form selenoenzymes that play a crucial role in redox reactions and cellular defense mechanisms. The ethenyl group can also participate in various biochemical pathways, enhancing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Pentane-1-sulfonic acid sodium salt: Another pentane derivative with a sulfonic acid group.
1,2-Difunctionalized bicyclo[1.1.1]pentanes: Compounds with similar structural features but different functional groups.
Uniqueness
Pentane, 1-(ethenylseleno)- is unique due to the presence of the ethenylseleno group, which imparts distinct chemical and biological properties
Properties
CAS No. |
499795-76-5 |
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Molecular Formula |
C7H14Se |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
1-ethenylselanylpentane |
InChI |
InChI=1S/C7H14Se/c1-3-5-6-7-8-4-2/h4H,2-3,5-7H2,1H3 |
InChI Key |
NDWCQKCPUHAORJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[Se]C=C |
Origin of Product |
United States |
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